3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a complex organic compound characterized by its unique structure, which includes two pyridinone rings connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) typically involves the condensation of 3-pyridinecarboxaldehyde with 4-hydroxy-1,6-dimethylpyridin-2(1H)-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylene bridge.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyridinone rings, potentially converting them into more saturated structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Saturated pyridinone derivatives.
Substitution: Various substituted pyridinone compounds depending on the reagents used.
Scientific Research Applications
3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- 3,3’-(pyridin-2-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
- 3,3’-(pyridin-4-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
Comparison: Compared to its analogs, 3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) exhibits unique properties due to the position of the pyridine ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for research and application.
Properties
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)-pyridin-3-ylmethyl]-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-11-8-14(24)17(19(26)22(11)3)16(13-6-5-7-21-10-13)18-15(25)9-12(2)23(4)20(18)27/h5-10,16,24-25H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENKOAGELVDACB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(C2=CN=CC=C2)C3=C(C=C(N(C3=O)C)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.